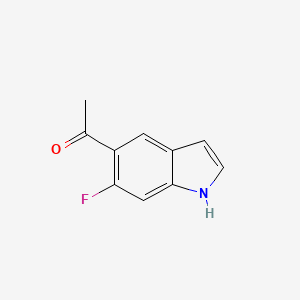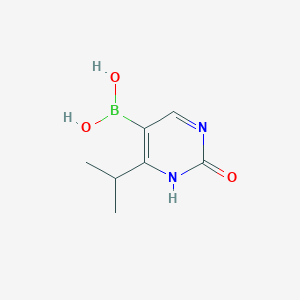
1,8-Difluoronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Difluoronaphthalen-2-ol is an organic compound with the molecular formula C10H6F2O It is a derivative of naphthalene, where two hydrogen atoms are replaced by fluorine atoms at positions 1 and 8, and a hydroxyl group is attached at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,8-Difluoronaphthalen-2-ol can be synthesized through several methods. One common approach involves the fluorination of naphthalen-2-ol using fluorinating agents such as Selectfluor™ in the presence of ionic liquids . This method allows for high chemoselectivity and yields.
Industrial Production Methods: Industrial production of this compound typically involves the use of palladium-catalyzed reactions. For example, the crude product of 1,1,7,8-tetrafluoro-1,2-dihydronaphthalen-2-one can be obtained and further processed using palladium-carbon catalysts under pressurized hydrogen conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-Difluoronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form difluoronaphthalene derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoronaphthaldehyde, while reduction can produce difluoronaphthalene.
Wissenschaftliche Forschungsanwendungen
1,8-Difluoronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes
Wirkmechanismus
The mechanism by which 1,8-Difluoronaphthalen-2-ol exerts its effects involves interactions with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The fluorine atoms can participate in halogen bonding, affecting the compound’s overall behavior in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1,8-Dichloronaphthalene: Similar in structure but with chlorine atoms instead of fluorine.
1,8-Dibromonaphthalene: Contains bromine atoms at positions 1 and 8.
Naphthalen-2-ol: The parent compound without fluorine substitution.
Uniqueness: 1,8-Difluoronaphthalen-2-ol is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable in specific synthetic applications .
Eigenschaften
Molekularformel |
C10H6F2O |
|---|---|
Molekulargewicht |
180.15 g/mol |
IUPAC-Name |
1,8-difluoronaphthalen-2-ol |
InChI |
InChI=1S/C10H6F2O/c11-7-3-1-2-6-4-5-8(13)10(12)9(6)7/h1-5,13H |
InChI-Schlüssel |
TYIIFCYTHSWMRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)C(=C(C=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


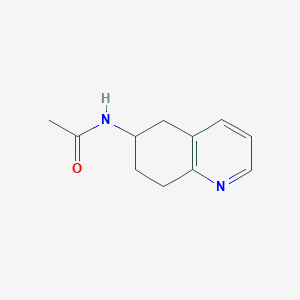
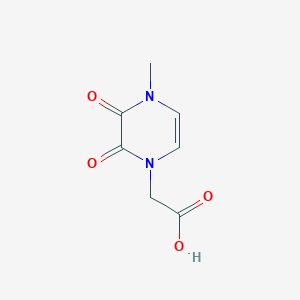
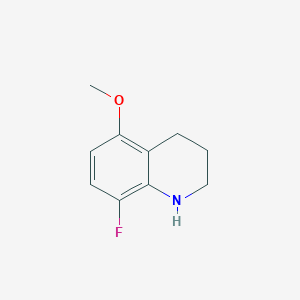
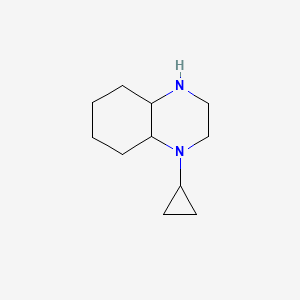

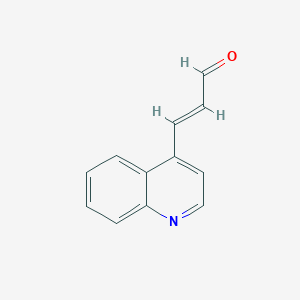
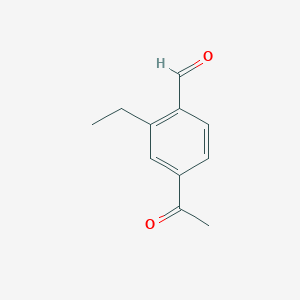
![[2-(4-Methoxyphenyl)ethyl]boronic acid](/img/structure/B15070966.png)
![(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15070972.png)

![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)

